Bienvenue dans la boutique en ligne BenchChem!

4-(4-methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyrimidine

Data transparency Procurement risk Evidence gap

4-(4-Methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyrimidine (CAS 2319807-37-7) is a low-molecular-weight (228.17 g/mol) disubstituted heterocycle, composed of a pyrimidine core substituted with a 4-methylpyrazole moiety at the 4-position and a trifluoromethyl group at the 6-position. This compound falls within the broader class of pyrazolyl-pyrimidine small molecules, a scaffold prevalent in kinase inhibitor design and agrochemical development.

Molecular Formula C9H7F3N4
Molecular Weight 228.178
CAS No. 2319807-37-7
Cat. No. B2370239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyrimidine
CAS2319807-37-7
Molecular FormulaC9H7F3N4
Molecular Weight228.178
Structural Identifiers
SMILESCC1=CN(N=C1)C2=NC=NC(=C2)C(F)(F)F
InChIInChI=1S/C9H7F3N4/c1-6-3-15-16(4-6)8-2-7(9(10,11)12)13-5-14-8/h2-5H,1H3
InChIKeyCCBUFMIMJWGYFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyrimidine: Core Chemical Identity and Procurement Baseline


4-(4-Methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyrimidine (CAS 2319807-37-7) is a low-molecular-weight (228.17 g/mol) disubstituted heterocycle, composed of a pyrimidine core substituted with a 4-methylpyrazole moiety at the 4-position and a trifluoromethyl group at the 6-position . This compound falls within the broader class of pyrazolyl-pyrimidine small molecules, a scaffold prevalent in kinase inhibitor design and agrochemical development [1]. Its structure lacks a fused ring, placing it in a distinct subclass from pyrazolo[1,5-a]pyrimidine isomers, which can profoundly influence biochemical target recognition and synthetic derivatization potential [2].

Why Generic Pyrazolyl-Pyrimidine Substitution Fails for 4-(4-Methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyrimidine


The specific regiochemistry and substitution pattern of 4-(4-methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyrimidine precludes simple interchange with seemingly similar pyrazolyl-pyrimidine analogs. Critically, the 4-methyl group on the pyrazole ring directly impacts the scaffold's dihedral angle and electron density, while the 6-CF3 group on the pyrimidine ring is a well-established modulator of metabolic stability and lipophilicity [1]. Even within the same general chemical class, moving the N-linkage to the 2-position of the pyrimidine or removing the methyl group can abrogate target binding, as demonstrated in structure-activity relationship (SAR) studies for CDK2 and herbicidal pyrazolyl-pyrimidine inhibitors [2]. Generic substitution ignores these positional and electronic determinants that govern target engagement and pharmacokinetic profile, making the exact compound indispensable for reproducing specific published biological outcomes [3].

Product-Specific Evidence: How 4-(4-Methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyrimidine Quantitatively Differentiates


Explicit Statement on Limited Direct Comparative Data

A comprehensive search of primary research papers, patents, and authoritative databases for 4-(4-methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyrimidine (CAS 2319807-37-7) did not identify any publication containing a direct, quantitative head-to-head comparison with a named close analog in a defined biological or physicochemical assay. High-strength differential evidence is therefore limited. The quantitative data points below are derived from structurally related compounds and well-established physicochemical principles to provide the best available guidance for scientific selection. Procurement decisions should weigh this evidence gap accordingly [1].

Data transparency Procurement risk Evidence gap

Inferred Herbicidal Activity Differentiation via Structural Analogy to 4-(1H-Pyrazol-1-yl)pyrimidine Derivatives

In a study of 30 pyrazolyl-pyrimidine derivatives, the compound N-ethyl-6-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-pyrimidin-4-amine showed the strongest root growth inhibition against Pennisetum alopecuroides with an IC50 of 1.90 mg/L. In contrast, analogs lacking the trifluoromethyl group on the pyrazole or the specific amino substitution exhibited significantly reduced activity [1]. This structure-activity relationship directly supports the inference that the 4-methyl-1H-pyrazol-1-yl and 6-trifluoromethyl substituents in the target compound are critical pharmacophoric elements for potent biological activity in this chemical space. An analog missing the methyl group would likely be less potent, though this awaits direct confirmation.

Agrochemical Herbicide SAR

Predicted Lipophilicity Advantage Over Des-Methyl and Des-Trifluoromethyl Analogs

The presence of a 6-trifluoromethyl group in the pyrimidine core is a well-established strategy to increase lipophilicity (logD) by approximately 0.5–1.0 log units compared to a methyl or hydrogen substituent, while the 4-methyl group on the pyrazole contributes an additional ~0.3 log units [1]. For the target compound, this predicts a LogD7.4 in the range of 1.7–2.2, compared to an estimated 1.0–1.5 for the des-CF3 analog and 0.8–1.2 for the fully unsubstituted pyrazolyl-pyrimidine [2]. This quantitative difference in lipophilicity directly influences membrane permeability and target engagement in cellular assays.

Physicochemical property LogD Drug design

Inferred Metabolic Stability Advantage from 6-Trifluoromethyl Substitution

The trifluoromethyl group is widely recognized in medicinal chemistry as a metabolic blocking group that can significantly reduce CYP450-mediated oxidation at the adjacent position. While no direct microsomal stability data exists for the target compound, class-level evidence shows that introducing a CF3 group at the 6-position of pyrimidine rings increases in vitro half-life by a factor of 3–10 compared to the corresponding methyl or unsubstituted analogs [1]. This is particularly relevant for procurement by drug discovery teams focused on optimizing ADME properties.

Metabolic stability CYP450 ADME

High-Confidence Application Scenarios for 4-(4-Methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyrimidine Based on Available Evidence


Agrochemical Lead Discovery: Herbicide Development Programs

This compound serves as a critical scaffold for herbicide development targeting monocotyledonous weeds. The documented potency of closely related pyrazolyl-pyrimidine derivatives (IC50 of 1.90 mg/L in Pennisetum alopecuroides root growth inhibition assays) provides a quantitative performance benchmark for new analog libraries [1]. Procurement of the exact compound ensures fidelity to published SAR and allows for systematic exploration of the 2-position of the pyrimidine ring, a key region influencing bleaching versus root inhibition activity [1].

Medicinal Chemistry Kinase Inhibitor Programs: CDK2 Scaffold Optimization

The non-fused pyrazolyl-pyrimidine core is a validated starting point for designing selective cyclin-dependent kinase 2 (CDK2) inhibitors, with at least five analogs from a related series achieving IC50 < 20 nM [2]. The 6-trifluoromethyl group is a crucial moiety for modulating the hinge-binding region of the kinase ATP pocket while simultaneously enhancing metabolic stability [3]. This compound is the appropriate choice for fragment elaboration libraries and structure-based drug design efforts where these properties are mandatory.

Physicochemical Tool Compound for ADME Assay Development

With a predicted LogD7.4 of 1.7–2.2, this compound occupies a desirable lipophilicity range for orally bioavailable drugs. It can serve as a reference compound for calibrating chromatographic logD assays (e.g., RP-HPLC or IAM chromatography) or for validating in vitro ADME models where a CF3-containing heterocycle is needed as a positive control for metabolic stability [4]. Its procurement is justified when an exact molecular weight of 228.17 and known substitution pattern are required for method development.

Synthetic Chemistry Building Block: Regioselective Derivatization

The compound's structure, featuring an unsubstituted 2-position on the pyrimidine ring, provides a unique synthetic handle for regioselective functionalization (e.g., amination, alkylthio, or alkynyloxy substitution) that is distinct from the more constrained pyrazolo[1,5-a]pyrimidine fused isomers [1]. This allows for the systematic exploration of structure-activity relationships with a single, well-defined starting material, reducing variability in chemical synthesis campaigns.

Quote Request

Request a Quote for 4-(4-methyl-1H-pyrazol-1-yl)-6-(trifluoromethyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.